1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro-
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Overview
Description
1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro- is a chemical compound with the molecular formula C9H8ClNO. It is a derivative of benzisoxazole, featuring a fluorine atom at the 6th position and a 2-chloroethyl group at the 3rd position
Mechanism of Action
Target of Action
1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro-, also known as 3-(2-chloroethyl)-6-fluoro-1,2-benzoxazole, is a derivative of benzisoxazole . This compound has significant pharmacological and biological activities and shows affinity for serotonergic and dopaminergic receptors .
Mode of Action
The compound interacts with its targets, the serotonergic and dopaminergic receptors, leading to changes in neurotransmitter activity . This interaction can result in various therapeutic effects depending on the specific receptor targeted and the nature of the interaction .
Biochemical Pathways
The compound’s interaction with serotonergic and dopaminergic receptors affects various biochemical pathways. For instance, it can inhibit acetyl cholinesterase, which can alleviate memory deficit in Alzheimer’s disease .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its therapeutic properties. For example, it can be used as an antiseizure agent useful in epilepsy . It is also used to treat migraine and neuropathic pain . Psychiatrists use it as a mood stabilizer to treat bipolar depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in a basic aqueous solution. Another method involves the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in dimethylformamide (DMF) under basic conditions (Na2CO3 or K2CO3) with a catalytic amount of potassium iodide (KI).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include various derivatives of benzisoxazole, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Risperidone
Other benzisoxazole derivatives
This compound's unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications. Its versatility and reactivity allow for a wide range of uses in various fields, making it an important compound for further study and development.
Properties
IUPAC Name |
3-(2-chloroethyl)-6-fluoro-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c10-4-3-8-7-2-1-6(11)5-9(7)13-12-8/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIMCOKHDFNCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59899-52-4 |
Source
|
Record name | 3-(2-chloroethyl)-6-fluoro-1,2-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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